
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is a chemical compound with a unique structure that includes a five-membered ring containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathiolane derivatives.
Applications De Recherche Scientifique
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. This interaction is often mediated by the unique structure of the oxathiolane ring and the presence of the trimethylammonium group, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: A parent compound with a similar ring structure but lacking the trimethylammonium group and iodide ion.
Tetramethylammonium iodide: A compound with a similar ammonium group but without the oxathiolane ring.
Betaine: A compound with a similar trimethylammonium group but different overall structure and properties.
Uniqueness
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is unique due to the combination of the oxathiolane ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58326-97-9 |
|---|---|
Formule moléculaire |
C7H16INOS |
Poids moléculaire |
289.18 g/mol |
Nom IUPAC |
trimethyl(1,3-oxathiolan-5-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NOS.HI/c1-8(2,3)4-7-5-10-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HPSLEWMOHIYKBT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1CSCO1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


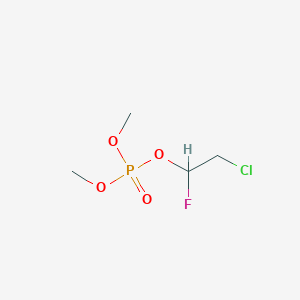
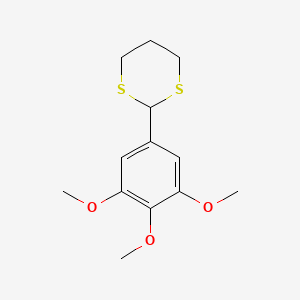
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

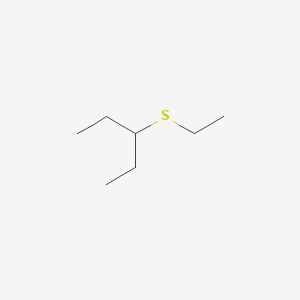
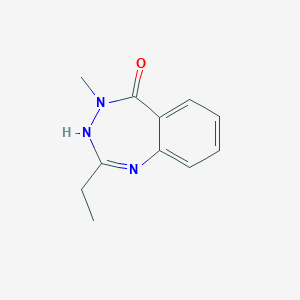
silanol](/img/structure/B14622148.png)


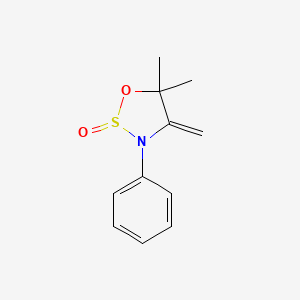

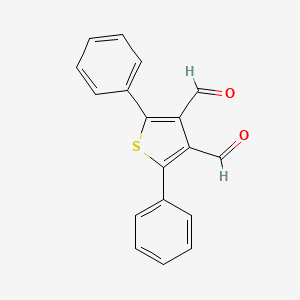
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

